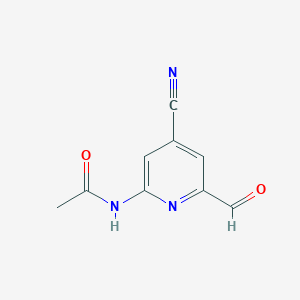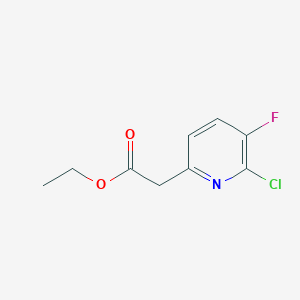
N-(4-Cyano-6-formylpyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyano-6-formylpyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.173 g/mol . This compound is part of the cyanoacetamide derivatives, which are known for their significant role in the synthesis of various heterocyclic compounds. These derivatives are utilized extensively in organic synthesis due to their reactive cyano and carbonyl groups .
Méthodes De Préparation
The synthesis of N-(4-Cyano-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Analyse Des Réactions Chimiques
N-(4-Cyano-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of reactive cyano and carbonyl groups.
Cyclo Condensation: For example, cyclo condensation with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, phenacyl bromide, and triethylamine . Major products formed from these reactions are various heterocyclic compounds, such as pyrroles and thiophenes .
Applications De Recherche Scientifique
N-(4-Cyano-6-formylpyridin-2-YL)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Cyano-6-formylpyridin-2-YL)acetamide involves its reactive cyano and carbonyl groups, which enable it to participate in various chemical reactions. These groups facilitate the formation of heterocyclic compounds through condensation and substitution reactions . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems .
Comparaison Avec Des Composés Similaires
N-(4-Cyano-6-formylpyridin-2-YL)acetamide is unique due to its specific structure and reactivity. Similar compounds include other cyanoacetamide derivatives, such as:
- 2-Cyano-N-(4-nitrophenyl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide
These compounds share similar reactive groups but differ in their specific substituents and resulting chemical properties.
Propriétés
Formule moléculaire |
C9H7N3O2 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
N-(4-cyano-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H7N3O2/c1-6(14)11-9-3-7(4-10)2-8(5-13)12-9/h2-3,5H,1H3,(H,11,12,14) |
Clé InChI |
IYTZKGWVRSNRKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)




